![molecular formula C19H11ClF3N3O B2507491 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carbonitrile CAS No. 338397-77-6](/img/structure/B2507491.png)

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

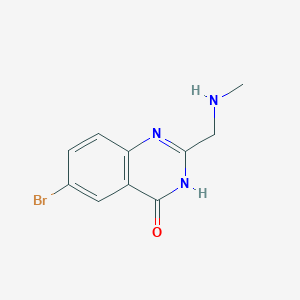

The compound "1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carbonitrile" is a complex organic molecule that likely exhibits a range of interesting chemical properties due to the presence of multiple functional groups such as chloro, trifluoromethyl, pyridinyl, phenylacetyl, and carbonitrile. These groups suggest potential reactivity and applications in various chemical syntheses and pharmaceutical research.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of chlorinated and trifluoromethylated aromatic compounds with unsaturated carbonyl compounds, as seen in the synthesis of pyrazolo[3,4-b]pyridine derivatives . Another related synthesis involves the creation of a versatile intermediate, 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, which can react with bisnucleophiles to form trifluoromethylated N-heterocycles . Additionally, the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile from L-proline indicates the use of amino acids as starting materials for such compounds, which could be relevant for the synthesis of dipeptidyl peptidase IV inhibitors .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography. For example, the crystal structure of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile was determined, which could provide insights into the structural aspects of similar trifluoromethylated compounds . The molecular packing of compounds like 4-(4-methoxyphenyl)-2,6-bis(methylthio)pyridine-3-carbonitrile involves loosely held dimers, which might suggest similar interactions in related molecules .

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various chemical reactions. For instance, the cyclocondensation of alpha-aminonitriles with enones can lead to the formation of 3,4-dihydro-2H-pyrrole 2-carbonitriles and trisubstituted pyrroles . Additionally, the multicomponent reaction involving salicylaldehyde, malononitrile dimer, and 2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one resulted in a chromeno[2,3-b]pyridine derivative . These reactions highlight the potential for the compound to participate in similar synthetic pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various analytical techniques. For example, the purity and yield of 2-(p-chlorophenyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile were determined, indicating high purity and suitability for large-scale production . The ADME properties of a chromeno[2,3-b]pyridine derivative were assessed, which could be relevant for understanding the pharmacokinetic properties of the compound .

Applications De Recherche Scientifique

Crystal Structure Analysis

The compound has been utilized in the study of crystal structures and reaction mechanisms. For instance, the crystal structure of a related compound, 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, was determined using X-ray crystallography, which further aided in proposing the reaction mechanism of similar compounds with unsaturated carbonyl compounds (Liu, Chen, Sun, & Wu, 2013).

Synthesis and Characterization

The compound serves as a critical intermediate or building block in the synthesis of various chemical compounds. For instance, it's used in the synthesis of versatile intermediates for creating trifluoromethylated N-heterocycles (Channapur et al., 2019). Additionally, novel 2-arylpyrrole derivatives, including the chemical of interest, have been synthesized and characterized, showing significant insecticidal and acaricidal activities (Liu et al., 2012).

Biological Activities

The compound and its derivatives have been explored for their biological activities. A series of novel pyridine and fused pyridine derivatives were prepared and subjected to in silico molecular docking screenings. These compounds exhibited moderate to good binding energies, as well as antimicrobial and antioxidant activities (Flefel et al., 2018).

Optical and Junction Characteristics

Derivatives of the compound have been studied for their optical and junction characteristics. For example, two pyridine derivatives were characterized, and their optical functions, diode characteristics, and responses to light were analyzed, indicating potential applications in optoelectronic devices (Zedan, El-Taweel, & El-Menyawy, 2020).

Propriétés

IUPAC Name |

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-phenylacetyl)pyrrole-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11ClF3N3O/c20-16-8-14(19(21,22)23)10-25-18(16)26-11-13(7-15(26)9-24)17(27)6-12-4-2-1-3-5-12/h1-5,7-8,10-11H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLNOGBGHVASKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CN(C(=C2)C#N)C3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11ClF3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2507411.png)

![7-ethyl-8-methyl-6-oxo-N-(2,2,2-trifluoroethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2507412.png)

![N-(2-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2507416.png)

![6-(3-fluorophenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2507420.png)

![N-benzyl-N-(cyanomethyl)-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2507421.png)

![N-[3-chloro-4-(2-methoxyethoxy)phenyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2507424.png)

![5-chloro-2-(methylsulfanyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-5-yl}pyrimidine-4-carboxamide](/img/structure/B2507425.png)

![[1-(6-Fluoropyridin-2-yl)cyclobutyl]methanamine](/img/structure/B2507426.png)

![[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 2-chloroacetate](/img/structure/B2507427.png)

![4-{2-Cyano-2-[(2-hydroxy-4-nitrophenyl)carbamoyl]eth-1-en-1-yl}-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B2507428.png)